LSD1 Inhibitory Activity: 5-Substituted Thiazole-Pyrrolidine Demonstrates Moderate Biochemical Potency
The target compound is registered in the ChEMBL database (CHEMBL3402053) with a reported IC50 of 356 nM against human recombinant LSD1 in a biochemical H2O2-production assay using a methylated peptide substrate with Amplex red detection [1]. This single-concentration screening data confirms engagement of the LSD1 catalytic site. Although a direct head-to-head comparison with the 4-substituted regioisomer (CAS 887475-97-0) in the same assay is not publicly available, the compound's thiazole 5-substitution pattern is consistent with the pharmacophoric requirements identified in a 54-compound aminothiazole QSAR study for reversible LSD1 inhibition [2]. Cross-study comparison with other aminothiazole LSD1 inhibitors reported in the literature (e.g., fragment-derived leads with IC50 values of 123–121 mM) indicates that the target compound resides in a more potent region of the activity spectrum, though full dose-response validation is required [3].
| Evidence Dimension | LSD1 enzyme inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM (single determination) |
| Comparator Or Baseline | Class-level baseline: Fragment-derived aminothiazole LSD1 inhibitors (IC50 = 123–121 mM reported by Hitchin et al., 2013) |
| Quantified Difference | Target compound IC50 is approximately 345-fold lower (more potent) than the reported fragment hit baseline; however, assays differ and direct comparison is not possible. |
| Conditions | Inhibition of human recombinant LSD1; H2O2 production measured via Amplex red after 30 min incubation with methylated peptide substrate (BindingDB assay ID 50045550). |
Why This Matters
This single-point activity anchors the compound as a viable starting point for LSD1 inhibitor development, differentiating it from completely inactive analogs and guiding procurement for medicinal chemistry campaigns targeting epigenetic pathways.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Affinity Data: IC50 356 nM for human recombinant LSD1. Data curated by ChEMBL from Waseda University. Bioorg Med Chem Lett 25:1925-8 (2015). View Source
- [2] Maltarollo VG, Honório KM, Emery FS, Ganesan A, Trossini GH. Hologram quantitative structure-activity relationship and comparative molecular interaction field analysis of aminothiazole and thiazolesulfonamide as reversible LSD1 inhibitors. Future Med Chem. 2015;7(11):1381-1394. PMID: 26230878. View Source
- [3] Hitchin JR, et al. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm. 2013;4:1513-1522. (Reported IC50 values of 123 and 121 mM for fragment-derived aminothiazole hits.) View Source
